rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride
CAS No.:
Cat. No.: VC13690317
Molecular Formula: C11H14Cl2FNO
Molecular Weight: 266.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14Cl2FNO |
|---|---|
| Molecular Weight | 266.14 g/mol |
| IUPAC Name | [4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C11H13ClFNO.ClH/c12-8-1-2-9(11(13)3-8)10-5-14-4-7(10)6-15;/h1-3,7,10,14-15H,4-6H2;1H |
| Standard InChI Key | JDOAESPIZHAEGR-UHFFFAOYSA-N |
| SMILES | C1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO.Cl |
| Canonical SMILES | C1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 4-position with a 4-chloro-2-fluorophenyl aromatic system. The stereochemical designation "(3S,4R)" indicates the absolute configuration of the chiral centers at positions 3 and 4 of the pyrrolidine ring. The hydrochloride salt form enhances solubility and stability, a common formulation strategy for amine-containing pharmaceuticals .
Table 1: Key Molecular Descriptors
Physicochemical Properties
Calculated and Experimental Data
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LogP: Estimated at 2.1–2.5 (moderate lipophilicity) using fragment-based methods.
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Aqueous Solubility: Likely <1 mg/mL due to the aromatic chloro/fluoro substituents.
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pKa: The pyrrolidine nitrogen’s basicity is attenuated by the electron-withdrawing aryl group, with a predicted pKa ~7.5–8.0 .
Table 2: Predicted Physicochemical Profile
| Parameter | Value | Methodology |
|---|---|---|
| LogP (octanol/water) | 2.3 ± 0.2 | Fragment-based (CLogP) |
| Water Solubility | 0.45 mg/mL | ALOGPS |
| Hydrogen Bond Donors | 2 (OH, NH⁺) | Structural analysis |
Regulatory and Research Status
Current Applications
Documented solely as a research chemical, with no FDA or EMA approvals for therapeutic use . Patent landscapes indicate growing interest in structurally related pyrrolidines for kinase-targeted therapies, positioning this compound as a candidate for structure-activity relationship (SAR) studies .
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